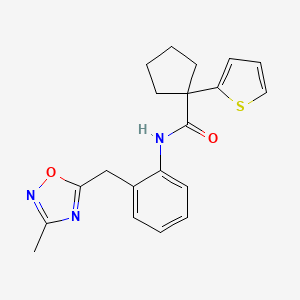
1-(1-Hydroxycyclobutyl)-N,N-diméthylméthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide is a chemical compound characterized by a cyclobutyl ring with a hydroxyl group and a methanesulfonamide group attached to it
Applications De Recherche Scientifique
1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Related compounds have been found to interact with theAdenosine Monophosphate-activated Protein Kinase (AMPK) . AMPK is a protein kinase involved in maintaining energy homeostasis within cells .
Mode of Action
It’s worth noting that similar compounds have been reported to act asallosteric activators of AMPK . Allosteric activators work by binding to a site other than the active site of the enzyme, leading to a conformational change that increases the enzyme’s activity.
Biochemical Pathways
It is activated in response to low energy states and triggers a series of reactions to restore energy balance, including the promotion of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP .
Pharmacokinetics
Related compounds have been reported to undergo glucuronidation, a major metabolic pathway for xenobiotics, by the enzyme ugt1a1 . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Activation of ampk, a potential target of this compound, can have several effects, including the promotion of glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, and the inhibition of gluconeogenesis, cholesterol synthesis, and triglyceride synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a photolysis reaction involving cyclopropyl precursors. For instance, photolysis of exo-1-(1a,9b-dihydro-1H-cyclopropa[l]phenanthren-1-yl)cyclobutan-1-ol in benzene-d6 produces 1-hydroxycyclobutylcarbene, which rearranges to form cyclopentanone(3).
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production methods for 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Comparaison Avec Des Composés Similaires
1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:
6-Chloro-5-[4-(1-Hydroxycyclobutyl)Phenyl]-1H-Indole-3-Carboxylic Acid: This compound is a highly selective substrate for glucuronidation by UGT1A1 and acts as a direct activator of AMPK(2).
PF-06409577: Another direct activator of AMPK, which shows better potency for isoforms containing the β1 subunit(7).
Propriétés
IUPAC Name |
1-(1-hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-8(2)12(10,11)6-7(9)4-3-5-7/h9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEWMOCVOCOIGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1(CCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)
![N-(4-ethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)



![1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2398954.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)
![N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2398960.png)


